Batrachotoxinin A Batrachotoxinin A Batrachotoxinin A is a natural product found in Phyllobates aurotaenia with data available.
Brand Name: Vulcanchem
CAS No.: 19457-37-5
VCID: VC21069577
InChI: InChI=1S/C24H35NO5/c1-15(26)17-6-7-23-18-5-4-16-12-22(28)9-8-20(16,2)24(18,30-22)19(27)13-21(17,23)14-25(3)10-11-29-23/h5-6,15-16,19,26-28H,4,7-14H2,1-3H3/t15-,16+,19+,20-,21-,22+,23-,24-/m0/s1
SMILES: CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)O
Molecular Formula: C24 H35 N O5
Molecular Weight: 417.5 g/mol

Batrachotoxinin A

CAS No.: 19457-37-5

Cat. No.: VC21069577

Molecular Formula: C24 H35 N O5

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

Batrachotoxinin A - 19457-37-5

Specification

CAS No. 19457-37-5
Molecular Formula C24 H35 N O5
Molecular Weight 417.5 g/mol
IUPAC Name (1R,5R,6S,9R,11S,12R,14R)-22-[(1S)-1-hydroxyethyl]-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-diene-9,12-diol
Standard InChI InChI=1S/C24H35NO5/c1-15(26)17-6-7-23-18-5-4-16-12-22(28)9-8-20(16,2)24(18,30-22)19(27)13-21(17,23)14-25(3)10-11-29-23/h5-6,15-16,19,26-28H,4,7-14H2,1-3H3/t15-,16+,19+,20-,21-,22+,23-,24-/m0/s1
Standard InChI Key ZKCSFQZJDZSMCH-IGLVISNFSA-N
Isomeric SMILES C[C@@H](C1=CC[C@@]23[C@@]1(C[C@H]([C@@]45C2=CC[C@H]6[C@@]4(CC[C@](C6)(O5)O)C)O)CN(CCO3)C)O
SMILES CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)O
Canonical SMILES CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)O

Introduction

Chemical Identity and Structural Properties

Batrachotoxinin A is a steroidal alkaloid derivative related to the highly toxic batrachotoxin family. This compound serves as both an important natural product in its own right and as a precursor to more complex batrachotoxins. Its unique structural features contribute to its biological activity and have made it a challenging target for synthetic chemists.

Molecular Composition and Physical Properties

Batrachotoxinin A possesses a complex molecular structure with the following characteristics:

PropertyValue
Chemical FormulaC₂₄H₃₅NO₅
Molecular Weight417.54 g/mol
CAS Registry Number19457-37-5
Elemental CompositionC: 69.04%, H: 8.45%, N: 3.35%, O: 19.16%
Physical StateCrystalline solid (as derivative)

The compound features a steroidal skeleton with multiple functional groups and a complex three-dimensional structure that contributes to its specific biological activity . The absolute configuration of batrachotoxinin A was determined through x-ray crystallographic studies conducted by R.D. Gilardi in 1970, which provided crucial insights into its three-dimensional arrangement and stereochemistry .

Structural Relationship to Batrachotoxin

Batrachotoxinin A serves as the core structure for batrachotoxin, with the latter essentially being batrachotoxinin A with an additional pyrrole moiety attached . This structural relationship has been experimentally verified through hydrolysis studies, where batrachotoxin can be partially hydrolyzed using sodium hydroxide to yield material with identical thin-layer chromatography (TLC) profiles and color reactions as batrachotoxinin A . This conversion demonstrates the direct chemical relationship between these compounds and highlights batrachotoxinin A's role as a fundamental building block in this toxin family.

Historical Context and Discovery

The discovery and structural elucidation of batrachotoxinin A represents an important chapter in natural product chemistry and toxicology research.

Initial Isolation and Characterization

Batrachotoxinin A was first isolated alongside batrachotoxin, homobatrachotoxin (isobatrachotoxin), and pseudobatrachotoxin by researchers Fritz Märki and Bernhard Witkop at the National Institute of Arthritis and Metabolic Diseases (National Institutes of Health) in 1963 . These scientists separated these potent toxic alkaloids from the skin secretions of Phyllobates bicolor, a poison dart frog native to South America . The name derives from the Greek word "batrachos," meaning frog, reflecting its biological source .

Structural Elucidation Challenges

The structural determination of batrachotoxinin A presented significant challenges due to the potent toxicity of the related compounds and the minute quantities available for analysis. A breakthrough came when researcher Takashi Tokuyama converted batrachotoxinin A to a crystalline derivative, enabling the use of x-ray diffraction techniques to solve its unique steroidal structure in 1968 . This work proved pivotal, as comparative spectroscopic analysis between batrachotoxin and batrachotoxinin A derivatives revealed their shared steroidal framework, with batrachotoxin essentially being batrachotoxinin A with an attached pyrrole moiety .

Total Synthesis Achievements

The complex structure of batrachotoxinin A has made it a challenging target for synthetic organic chemists, with recent breakthroughs demonstrating innovative approaches to constructing its intricate molecular architecture.

Enantioselective Total Synthesis

In 2020, a significant achievement in the synthesis of batrachotoxinin A was reported by Tuoping Luo and colleagues at Peking University, Beijing, China . Their approach represents an efficient enantioselective total synthesis of (−)-batrachotoxinin A, demonstrating both synthetic ingenuity and practical scalability. The synthesis began with relatively simple starting materials: ethyl vinyl ether, a bicyclic diketone, a bicyclic α-bromoketone, methylamine, and chloroacetyl chloride .

Synthetic Strategy and Methodology

Biological Activity and Toxicological Profile

Batrachotoxinin A exhibits significant biological activity, particularly in relation to neurological systems, though it is less potent than its parent compound batrachotoxin.

Toxicity Assessment

Toxicological studies have established quantitative measures of batrachotoxinin A's potency. The compound demonstrates an LD₅₀ (lethal dose for 50% of test subjects) of 1000 μg/kg when administered subcutaneously in mice, as determined by research from Tokuyama . This toxicity level, while substantial, is significantly lower than that of batrachotoxin, positioning batrachotoxinin A as a less potent derivative within this family of toxins .

Mechanism of Action

The biological activity of batrachotoxinin A and related compounds centers on their interaction with voltage-gated sodium channels. The batrachotoxin family, including batrachotoxinin A derivatives, binds to and irreversibly opens sodium channels of nerve cells, preventing their closure . This disruption of normal sodium channel function leads to persistent depolarization of cell membranes, resulting in neurological dysfunction that can manifest as paralysis and, in severe cases, death . This mechanism makes batrachotoxinin A and its derivatives valuable tools for studying the function and pharmacology of voltage-gated sodium channels.

Research Applications

Batrachotoxinin A and its derivatives have found significant applications in scientific research, particularly in neurophysiology and ion channel studies.

Sodium Channel Research

Derivatives of batrachotoxinin A, such as 3H-batrachotoxinin-A benzoate (BTX-B), have been employed as research tools to study the binding interactions and functional properties of voltage-gated sodium channels . For instance, BTX-B has been used in studies examining the interactions between different toxin binding sites on sodium channels, including those for tetrodotoxin (TTX) and saxitoxin (STX) .

Binding Site Characterization

Research utilizing batrachotoxinin A derivatives has revealed important information about toxin-receptor interactions. Studies have demonstrated that at 25°C, both TTX and STX inhibit 3H-BTX-B binding in a concentration-dependent and noncompetitive manner, with this inhibition showing marked temperature dependence—being negligible at 37°C and maximal at 18°C . Such findings have contributed to our understanding of the structural and functional aspects of voltage-gated sodium channels and how different toxins interact with these important membrane proteins.

Recent Structural Insights

More recent research has expanded our understanding of how batrachotoxins interact with sodium channels. Cryogenic electron microscopy studies have identified two homologous but nonidentical receptor sites that can simultaneously bind two molecules of batrachotoxin derivatives, located at different domain interfaces within the cardiac sodium channel . These structural investigations reveal how bound toxin molecules can stabilize specific conformations in the S6 segments that gate the channel pore, providing molecular-level insights into the mechanism of channel hyperactivation by these compounds .

Evolutionary and Ecological Significance

The presence of batrachotoxinin A and related compounds in certain organisms raises interesting questions about the evolution of toxicity and resistance mechanisms.

Source Organisms and Distribution

Batrachotoxinin A is originally derived from poison-dart frogs of the genus Phyllobates native to South America . These frogs are known for their use by indigenous peoples to poison blow darts for hunting, highlighting the potent toxic effects of these compounds. The toxins are primarily found in the skin secretions of these amphibians, serving as a chemical defense mechanism against predators .

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